4-カルボキシピペリジンエチルエステル塩酸塩

概要

説明

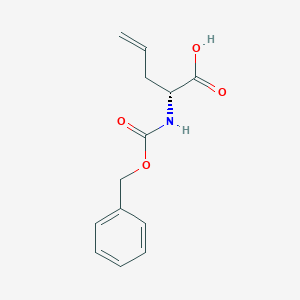

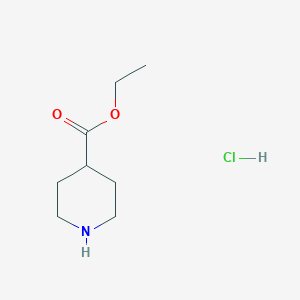

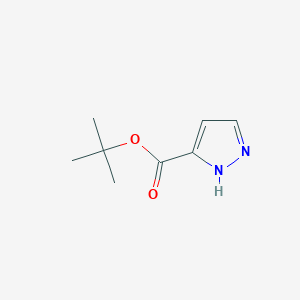

Ethyl piperidine-4-carboxylate hydrochloride is a chemical compound that is significant in various chemical syntheses and pharmaceutical applications. It is related to piperidine derivatives, which are known for their biological activities, including anti-acetylcholinesterase properties . The compound is also an intermediate in the synthesis of other chemicals, such as cisapride, which is a gastrointestinal stimulant .

Synthesis Analysis

The synthesis of ethyl piperidine-4-carboxylate hydrochloride involves several steps, including esterification, hydrogenation, and microbial reduction. One method starts with isonicotinic acid, which undergoes esterification and hydrogenation to yield ethyl 4-piperidinecarboxylate with high purity . Another approach involves the microbial reduction of ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate, which yields the hydrochloride salt with high diastereo- and enantioselectivity . Additionally, the compound can be synthesized through esterification reactions using piperidine-4-carboxylic acid and ethanol, with thionyl chloride and trimethylchlorosilane as reagents .

Molecular Structure Analysis

The molecular structure of ethyl piperidine-4-carboxylate hydrochloride has been characterized by various techniques, including single crystal X-ray diffraction. The piperidine ring typically adopts a chair conformation, and the carboxyl group is in the equatorial position. In the crystal structure, the chloride anion forms hydrogen bonds with the carboxyl group, and there are additional electrostatic interactions between the protonated nitrogen of the piperidine ring and the chloride anion .

Chemical Reactions Analysis

Ethyl piperidine-4-carboxylate hydrochloride can undergo various chemical reactions, including those that lead to the formation of anti-acetylcholinesterase agents. For instance, the introduction of bulky moieties or phenyl groups at specific positions on the piperidine ring can significantly enhance the compound's activity against acetylcholinesterase . The compound can also participate in Knoevenagel condensation reactions, which are useful in synthesizing molecules with potential antimicrobial and antioxidant activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl piperidine-4-carboxylate hydrochloride are influenced by its molecular structure. The compound's crystalline form, hydrogen bonding, and electrostatic interactions contribute to its stability and reactivity. The orthorhombic crystal structure and the specific hydrogen bond lengths are crucial for understanding the compound's behavior in various chemical environments . The compound's reactivity in microbial reduction and esterification reactions also highlights its versatility as an intermediate in organic synthesis .

科学的研究の応用

ピペリジン誘導体の合成

ピペリジンは、医薬品設計のための最も重要な合成断片の1つであり、製薬業界で重要な役割を果たしています . 4-カルボキシピペリジンエチルエステル塩酸塩は、さまざまなピペリジン誘導体の形成につながる分子内および分子間反応で使用できます。置換ピペリジン、スピロピペリジン、縮合ピペリジン、およびピペリジノン .

SMNタンパク質モジュレーターの合成

この化合物は、SMNタンパク質モジュレーターの合成のための反応物として使用されます . SMNタンパク質は運動ニューロンの生存に重要な役割を果たし、モジュレーターは脊髄性筋萎縮症などの病気における潜在的な治療応用を持つ可能性があります。

β-アリールおよびβ-アミノ置換脂肪族エステルの合成

4-カルボキシピペリジンエチルエステル塩酸塩は、ロジウム触媒によるタンデム二重結合移動/共役付加によって、β-アリールおよびβ-アミノ置換脂肪族エステルの合成に使用されます . これらの化合物は、生物学的活性のために医薬品化学における潜在的な応用を持っています。

ニトロエチレンジアミンの合成

この化合物は、ニトロイミダゾリジノンの求核的開環に使用され、ニトロエチレンジアミンを合成します . ニトロエチレンジアミンは、有機合成における重要な中間体であり、医薬品や農薬の合成における応用があります。

受容体アゴニストおよびアンタゴニストの合成

4-カルボキシピペリジンエチルエステル塩酸塩は、受容体アゴニストおよびアンタゴニストの合成のためのビルディングブロックとして使用されます . これらの化合物は、受容体の活性を調節することができ、潜在的な治療的応用を持つため、創薬および開発において重要です。

4-アミノ-5-クロロ-2-メトキシ-ベンズアミド誘導体の合成

この化合物は、4-アミノ-5-クロロ-2-メトキシ- N - [1- [5- (1-メチルインドール-3-イルカルボニルアミノ)ペンチル]ピペリジン-4-イルメチル]ベンズアミド誘導体の合成における出発試薬として使用されます . これらの誘導体は、生物学的活性のために医薬品化学における潜在的な応用を持っています。

作用機序

Target of Action

Ethyl piperidine-4-carboxylate hydrochloride, also known as Piperidine-4-carboxylic acid ethyl ester hydrochloride, is a chemical compound with the molecular formula C8H16ClNO2 The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It has been used as a reactant for the synthesis of various compounds, including smn protein modulators, β-aryl and β-amino-substituted aliphatic esters, and nitroethylenediamines . These reactions suggest that the compound may interact with its targets through mechanisms such as rhodium-catalyzed tandem double bond migration/conjugate addition and nucleophilic ring opening .

Pharmacokinetics

Its water solubility, which can impact bioavailability, is mentioned but without specific values . Further pharmacokinetic studies are needed to understand how these properties influence the compound’s bioavailability.

Result of Action

Its role as a reactant in the synthesis of various compounds suggests that it may have indirect effects on cellular processes

Safety and Hazards

特性

IUPAC Name |

ethyl piperidine-4-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-2-11-8(10)7-3-5-9-6-4-7;/h7,9H,2-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNZAKTXWTXRXNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00594398 | |

| Record name | Ethyl piperidine-4-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

147636-76-8 | |

| Record name | Ethyl piperidine-4-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary effects of Piperidine-4-carboxylic acid ethyl ester hydrochloride observed in a clinical setting?

A1: Research indicates that Piperidine-4-carboxylic acid ethyl ester hydrochloride exhibits potent analgesic (pain-relieving) and antispasmodic properties. [, , ]. Studies show its effectiveness in managing postoperative pain and restlessness, offering a potential alternative to morphine []. Additionally, its combined atropine-like and sedative effects make it particularly suitable for treating severe colicky pain [].

Q2: Are there any specific patient populations where caution is advised when administering Piperidine-4-carboxylic acid ethyl ester hydrochloride?

A2: Yes, research suggests exercising caution when administering Piperidine-4-carboxylic acid ethyl ester hydrochloride to specific patient groups. For instance, its use in individuals with bronchial asthma has been investigated []. Additionally, caution is recommended for ambulatory and elderly patients due to a higher incidence of dizziness and potential syncope [].

Q3: Beyond its analgesic and antispasmodic effects, have any other noteworthy observations been made regarding the effects of Piperidine-4-carboxylic acid ethyl ester hydrochloride?

A3: While generally considered safe, research has documented potential side effects associated with Piperidine-4-carboxylic acid ethyl ester hydrochloride. These include dizziness, perspiration, and dryness of the mouth []. There are also reports suggesting a possibility for habit formation and, in isolated cases, the potential to induce delirium [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione](/img/structure/B138639.png)

![3-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole](/img/structure/B138643.png)

![(10S,13R,14S,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methylhept-5-en-2-yl]-3-oxo-1,2,5,6,7,11,12,15,16,17-decahydrocyclopenta[a]phenanthrene-14-carboxylic acid](/img/structure/B138657.png)